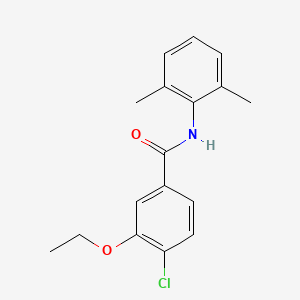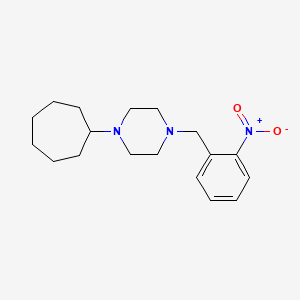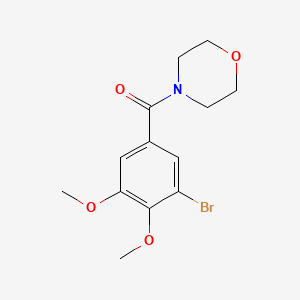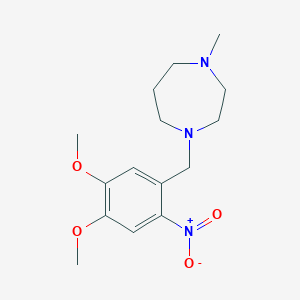![molecular formula C16H12N6 B5784283 benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)
benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as BTH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTH is a triazinyl hydrazone derivative that has been used as a plant defense activator, antifungal agent, and anticancer drug.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been extensively studied for its potential applications in various fields. In plant science, this compound has been shown to enhance the plant's defense mechanisms against fungal and bacterial infections. This compound activates the plant's systemic acquired resistance (SAR) pathway, which triggers the production of pathogenesis-related (PR) proteins and other defense-related compounds. This compound has also been shown to induce the production of reactive oxygen species (ROS) in plants, which further enhances their defense mechanisms.
In the field of medicine, this compound has been studied for its potential anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. This compound has also been shown to enhance the anticancer activity of other chemotherapeutic agents.
Wirkmechanismus
Benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone exerts its effects by binding to and activating the SAR pathway in plants and the p53 pathway in cancer cells. This compound binds to the NPR1 protein in plants, which leads to the activation of the SAR pathway. The SAR pathway triggers the production of PR proteins and other defense-related compounds, which enhance the plant's defense mechanisms against fungal and bacterial infections.
In cancer cells, this compound binds to and activates the p53 protein, which is a tumor suppressor protein. Activation of the p53 pathway leads to the induction of apoptosis in cancer cells. This compound also inhibits the NF-κB pathway, which is involved in the promotion of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In plants, this compound induces the production of ROS, which enhances the plant's defense mechanisms against fungal and bacterial infections. This compound also activates the SAR pathway, which triggers the production of PR proteins and other defense-related compounds.
In cancer cells, this compound induces apoptosis by activating the p53 pathway and inhibiting the NF-κB pathway. This compound also inhibits the expression of various oncogenes and promotes the expression of tumor suppressor genes.
Vorteile Und Einschränkungen Für Laborexperimente
Benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound is also stable and can be stored for long periods without degradation. This compound has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood.
However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. In plant science, this compound could be further studied for its potential applications in crop protection and disease management. This compound could also be studied for its potential applications in other fields, such as veterinary medicine and environmental science.
In medicine, this compound could be further studied for its potential applications in cancer therapy. This compound could be used in combination with other chemotherapeutic agents to enhance their anticancer activity. This compound could also be studied for its potential applications in other diseases, such as autoimmune diseases and inflammatory diseases.
Conclusion
This compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in plant science and medicine. This compound activates the SAR pathway in plants and the p53 pathway in cancer cells, leading to enhanced defense mechanisms and induction of apoptosis, respectively. This compound has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the study of this compound, including its potential applications in crop protection, disease management, and cancer therapy.
Synthesemethoden
Benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized by reacting benzaldehyde, hydrazine hydrate, and 5H-[1,2,4]triazino[5,6-b]indole in the presence of an acid catalyst. The reaction takes place under reflux conditions, and the resulting product is obtained by filtration and recrystallization. The purity of the product can be improved by using column chromatography.
Eigenschaften
IUPAC Name |
N-[(E)-benzylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-2-6-11(7-3-1)10-17-21-16-19-15-14(20-22-16)12-8-4-5-9-13(12)18-15/h1-10H,(H2,18,19,21,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJYHOJJVBARTQ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)



![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)

![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)

